2-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
2-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperidine ring, and a pyridine moiety
Preparation Methods
The synthesis of 2-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents used in this step include hydrazine derivatives and pyridazine precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the triazolopyridazine core. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling.
Industrial production methods may involve optimization of these steps to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
2-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
2-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine can be compared with other similar compounds, such as:
Triazolopyridazines: These compounds share the triazolopyridazine core but may have different substituents, leading to variations in reactivity and applications.
Piperidine Derivatives: Compounds with a piperidine ring can have similar biological activities but may differ in their overall structure and target specificity.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry and materials science, and their properties can be compared to those of the target compound.
Properties
IUPAC Name |
3-methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-10-16(7-8-19-13)25-12-15-4-3-9-23(11-15)18-6-5-17-21-20-14(2)24(17)22-18/h5-8,10,15H,3-4,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVORLAFLJVXODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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